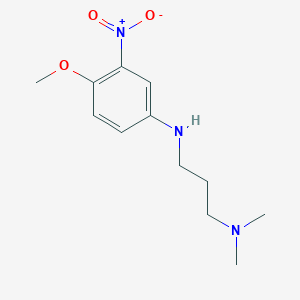
Ethyl 3-phenylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-phenylhexanoate is an organic compound classified as an ester. Esters are known for their pleasant fragrances and are commonly found in nature, contributing to the aromas of fruits and flowers. This compound, specifically, is characterized by its molecular formula C11H14O2 and a molecular mass of 178.23 g/mol . It is used in various applications, including as an intermediate in pharmaceutical synthesis and in the production of fragrances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-phenylhexanoate can be synthesized through the esterification of 3-phenylhexanoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction can be represented as follows:
3-phenylhexanoic acid+ethanolH2SO4Ethyl 3-phenylhexanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions typically include elevated temperatures and the use of a strong acid catalyst to drive the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-phenylhexanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 3-phenylhexanoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: 3-phenylhexanoic acid and ethanol.
Reduction: 3-phenylhexanol.
Transesterification: Various esters depending on the alcohol used
Wissenschaftliche Forschungsanwendungen
Ethyl 3-phenylhexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: this compound is used in the fragrance industry due to its pleasant aroma, contributing to the formulation of perfumes and flavorings .
Wirkmechanismus
The mechanism of action of ethyl 3-phenylhexanoate in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, it may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-phenylhexanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity aroma and used in flavorings.
Ethyl benzoate: Used in perfumes and as a solvent.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its phenyl group contributes to its aromatic characteristics, making it valuable in the fragrance industry .
Eigenschaften
Molekularformel |
C14H20O2 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
ethyl 3-phenylhexanoate |
InChI |
InChI=1S/C14H20O2/c1-3-8-13(11-14(15)16-4-2)12-9-6-5-7-10-12/h5-7,9-10,13H,3-4,8,11H2,1-2H3 |
InChI-Schlüssel |
SIOKCOZEJYLCTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC(=O)OCC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


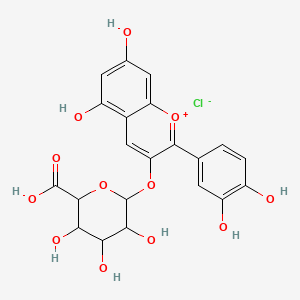
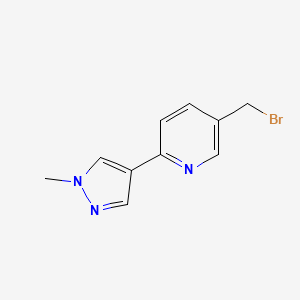
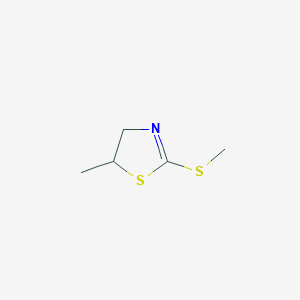
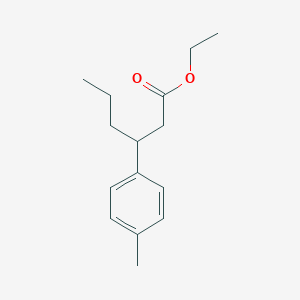
![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)
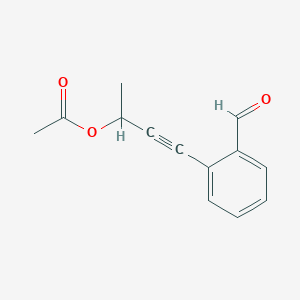
![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)

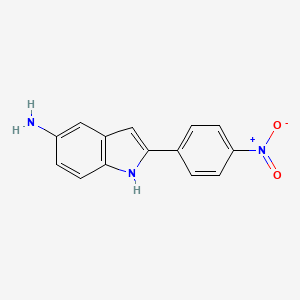

![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)
